Epoxyisororidin E

Description

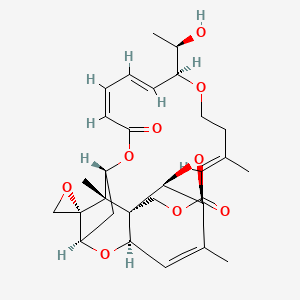

Epoxyisororidin E is a macrocyclic trichothecene, a class of sesquiterpenoid mycotoxins produced by fungi such as Cylindrocarpon species. It was first isolated and characterized in 1977 via $^{13}\text{C}$ and $^{1}\text{H}$ NMR spectroscopy, which elucidated its unique epoxide moiety at the C-7/C-8 position and revised the double-bond configuration (C-2′:C-3′) of the roridin group . This compound exhibits moderate antifungal and cytotoxic activities, though its potency is context-dependent due to structural nuances .

Properties

CAS No. |

64687-83-8 |

|---|---|

Molecular Formula |

C29H36O9 |

Molecular Weight |

528.6 g/mol |

IUPAC Name |

(1R,3R,6S,8R,9S,13E,18S,19E,21Z,25R,26S,27S)-18-[(1R)-1-hydroxyethyl]-5,14,26-trimethylspiro[2,7,11,17,24-pentaoxapentacyclo[23.2.1.03,9.06,8.09,26]octacosa-4,13,19,21-tetraene-27,2'-oxirane]-12,23-dione |

InChI |

InChI=1S/C29H36O9/c1-16-9-10-33-19(18(3)30)7-5-6-8-23(31)37-20-13-22-29(15-35-29)27(20,4)28(14-34-24(32)11-16)21(36-22)12-17(2)25-26(28)38-25/h5-8,11-12,18-22,25-26,30H,9-10,13-15H2,1-4H3/b7-5+,8-6-,16-11+/t18-,19+,20-,21-,22-,25+,26+,27-,28-,29+/m1/s1 |

InChI Key |

SVPSTMIMOGGJOG-LUGVTPJISA-N |

Isomeric SMILES |

C/C/1=C\C(=O)OC[C@@]23[C@@H](C=C([C@H]4[C@@H]2O4)C)O[C@@H]5C[C@H]([C@]3([C@]56CO6)C)OC(=O)/C=C\C=C\[C@H](OCC1)[C@@H](C)O |

Canonical SMILES |

CC1=CC(=O)OCC23C(C=C(C4C2O4)C)OC5CC(C3(C56CO6)C)OC(=O)C=CC=CC(OCC1)C(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of epoxyisororidin E involves multiple steps, starting from simpler trichothecene structures. The process typically includes esterification and acylation reactions to form the macrocyclic ring . The synthetic route often requires precise control of reaction conditions, such as temperature and pH, to ensure the correct formation of the macrocyclic structure.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. it can be produced through fermentation processes using Cylindrocarpon species. The fermentation broth is extracted and purified to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

Epoxyisororidin E undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: This reaction can reduce double bonds within the macrocyclic ring.

Substitution: This reaction can replace functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products

The major products formed from these reactions include various derivatives of this compound, such as verrucarin J and other oxygenated trichothecenes .

Scientific Research Applications

Epoxyisororidin E has several scientific research applications:

Chemistry: It is used as a model compound to study the synthesis and reactivity of macrocyclic trichothecenes.

Biology: It is studied for its cytotoxic effects on various cell lines, including cancer cells.

Medicine: It has potential as an antitumor agent due to its ability to inhibit cell growth.

Industry: It is used in the development of antifungal agents and pesticides.

Mechanism of Action

Epoxyisororidin E exerts its effects by inhibiting protein synthesis in cells. It binds to the ribosome and disrupts the elongation phase of protein synthesis, leading to cell death. This mechanism is similar to other trichothecenes, which target the ribosomal peptidyl transferase center .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Epoxide Influence: The 7,8-epoxide in this compound enhances stability compared to Isororidin E but reduces solubility relative to non-epoxidated analogs like Roridin A .

Bioactivity : this compound shows intermediate cytotoxicity (IC${50}$ ~10–50 µM in human cancer cell lines) compared to Diepoxyroridin H (IC${50}$ <5 µM) and Roridin A (IC$_{50}$ ~1–10 µM) .

Stereochemical Impact : The revised C-2′:C-3′ double-bond configuration in this compound alters its binding affinity to eukaryotic ribosomes, a hallmark mechanism of trichothecenes .

Research Findings and Mechanistic Insights

Critical Analysis:

- Biosynthetic Redundancy : this compound shares a biosynthetic pathway with Roridin A, diverging only at the epoxidation step catalyzed by cytochrome P450 enzymes .

- Toxicity vs. Efficacy : While Diepoxyroridin H exhibits higher cytotoxicity, its poor solubility limits therapeutic applicability compared to this compound .

Q & A

Basic Research Questions

Q. What established protocols are recommended for synthesizing Epoxyisororidin E, and how can yield optimization balance stereochemical fidelity?

- Methodological Answer : Multi-step organic synthesis protocols typically involve regioselective epoxidation and cyclization reactions. To optimize yield, researchers should employ catalysts like organocatalysts or transition-metal complexes under inert atmospheres. Stereochemical integrity is maintained via chiral auxiliaries or asymmetric catalysis, monitored by chiral HPLC. Yield optimization requires iterative adjustments of reaction temperature, solvent polarity (e.g., DCM vs. THF), and stoichiometric ratios, validated by TLC and LC-MS .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and how should conflicting NMR data be resolved?

- Methodological Answer : High-resolution mass spectrometry (HR-MS) confirms molecular formula, while 2D NMR (COSY, HSQC, HMBC) resolves stereochemistry. Conflicting NOESY correlations may arise from dynamic rotational isomerism; variable-temperature NMR (VT-NMR) or computational modeling (DFT) can resolve ambiguities. Cross-referencing with crystallographic data (if available) and comparing solvent-induced chemical shift variations (e.g., CDCl₃ vs. DMSO-d₆) enhances reliability .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound, and how should controls mitigate false positives?

- Methodological Answer : Use cell viability assays (MTT/XTT) with negative controls (solvent-only) and positive controls (e.g., doxorubicin for cytotoxicity). For target-specific activity (e.g., enzyme inhibition), include substrate-only and inhibitor-positive controls. Normalize data to protein content (Bradford assay) to account for cell density variations. Dose-response curves (IC₅₀) should span 3–5 log units, with triplicate runs to assess reproducibility .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in this compound’s reported bioactivity across different in vitro models?

- Methodological Answer : Contradictions often stem from assay-specific variables:

- Cell line heterogeneity : Primary vs. immortalized cells exhibit divergent metabolic profiles. Validate findings across ≥2 cell types (e.g., HepG2 vs. HEK293).

- Assay conditions : Serum-free vs. serum-supplemented media alter compound solubility and protein binding. Include detailed metadata (e.g., incubation time, CO₂ levels).

- Data normalization : Use internal standards (e.g., housekeeping genes in qPCR) to control for batch effects. Meta-analyses of published IC₅₀ values, adjusted for assay parameters, can identify trends .

Q. What experimental strategies address the challenge of extrapolating this compound’s in vitro mechanisms to in vivo models?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models. Adjust dosing regimens to match in vitro exposure times.

- Toxicity thresholds : Conduct acute toxicity assays (OECD guidelines) to define safe dosage ranges.

- Mechanistic validation : Use knockout murine models or siRNA silencing to confirm target engagement observed in vitro. Correlate biomarker changes (e.g., cytokine levels) with histological outcomes .

Q. How should researchers design experiments to resolve contradictions in this compound’s proposed molecular targets?

- Methodological Answer :

- Target deconvolution : Combine affinity chromatography (biotinylated probes) with proteomics (LC-MS/MS) to identify binding partners.

- Functional validation : CRISPR/Cas9-mediated gene editing or dominant-negative mutants can confirm target necessity.

- Cross-species comparisons : Test conserved vs. species-specific target orthologs (e.g., human vs. zebrafish) to assess evolutionary relevance .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response data with high variability in this compound studies?

- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC₅₀/EC₅₀. Apply outlier tests (Grubbs’ test) to exclude aberrant data points. For high variability, bootstrap resampling (≥1,000 iterations) generates robust confidence intervals. Report coefficient of variation (CV) for technical replicates and use ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-group comparisons .

Q. How can researchers ensure reproducibility when replicating this compound’s reported synthetic pathways?

- Methodological Answer :

- Detailed SOPs : Document inert gas purging duration, solvent drying methods (e.g., molecular sieves), and catalyst activation steps.

- Batch-to-batch analysis : Compare NMR spectra and HPLC chromatograms across ≥3 independent syntheses.

- Open-source validation : Share raw spectral data in public repositories (e.g., Zenodo) for peer verification .

Ethical and Safety Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods with HEPA filters.

- Waste disposal : Neutralize acidic/basic byproducts before disposal. Store waste in labeled containers compliant with OSHA guidelines.

- Emergency protocols : Maintain MSDS sheets and train personnel on spill containment (e.g., absorbent pads for organic solvents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.